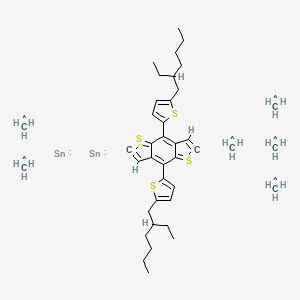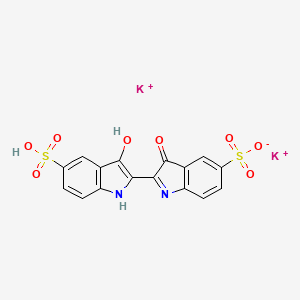![molecular formula C17H16FeOS B15133560 Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B15133560.png)
Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene, [®-(4-methylphenyl)sulfinyl]- is an organometallic compound that belongs to the ferrocene family. Ferrocene compounds are characterized by their sandwich-like structure, where an iron atom is sandwiched between two cyclopentadienyl rings. The [®-(4-methylphenyl)sulfinyl] group introduces chirality and additional functional properties to the ferrocene core, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the deprotonation of ferrocene followed by electrophilic substitution with [®-(4-methylphenyl)sulfinyl] chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of ferrocene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ferrocene, [®-(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form the corresponding ferricenium ion.
Reduction: Reduction reactions can revert the ferricenium ion back to the neutral ferrocene state.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the cyclopentadienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products of these reactions include various substituted ferrocenes, ferricenium ions, and other organometallic complexes .
Scientific Research Applications
Ferrocene, [®-(4-methylphenyl)sulfinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the development of advanced materials, including sensors and electronic devices.
Mechanism of Action
The mechanism of action of ferrocene, [®-(4-methylphenyl)sulfinyl]- involves its ability to undergo redox reactions, which can generate reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound with a simpler structure and similar redox properties.
Ferrocenium ion: The oxidized form of ferrocene, often used as a reference in electrochemical studies.
Substituted Ferrocenes: Compounds with various substituents on the cyclopentadienyl rings, offering different properties and applications.
Uniqueness
Ferrocene, [®-(4-methylphenyl)sulfinyl]- is unique due to its chiral [®-(4-methylphenyl)sulfinyl] group, which imparts additional functional properties and potential for enantioselective applications. This makes it particularly valuable in asymmetric synthesis and chiral catalysis .
Properties
Molecular Formula |
C17H16FeOS |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylsulfinyl-4-methylbenzene;iron(2+) |
InChI |
InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2 |
InChI Key |
QAAXXGKGRWQHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)
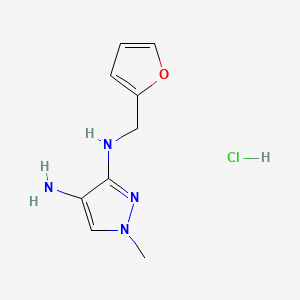
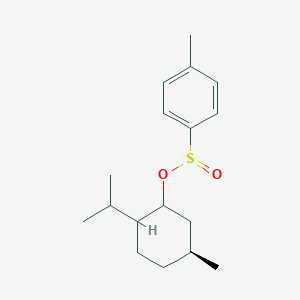
![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)
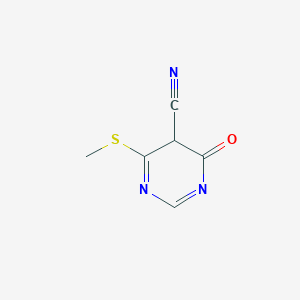
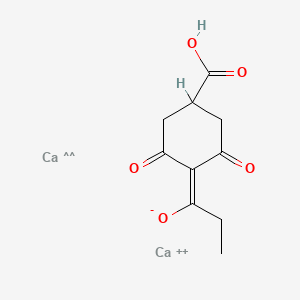
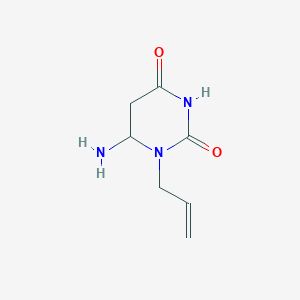
![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
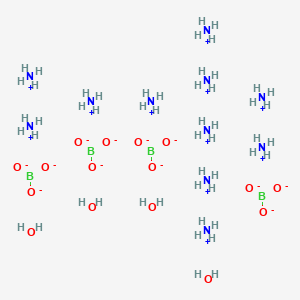
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)
